Achievable Purity Exceeds 99.5% (GC) in Optimized Synthesis, a Critical Specification for API Intermediates
An optimized synthesis method, as disclosed in patent literature, consistently yields 3-Methylamino-1,2-propanediol with a purity exceeding 99.5% as determined by gas chromatography (GC). This represents a quantifiable improvement over standard commercial grades, which are typically specified at ≥98.0% purity [1]. The achievement of >99.5% purity is specifically enabled by process improvements including precise control of reaction temperature staging and reduced-pressure distillation, which minimize the formation and carryover of impurities [2]. This level of purity is essential for meeting the stringent quality requirements of pharmaceutical intermediates used in the synthesis of active pharmaceutical ingredients (APIs) like Iopromide, where the presence of even trace-level impurities can impact the safety and efficacy profile of the final drug product [3].
| Evidence Dimension | Purity (GC Area %) |
|---|---|
| Target Compound Data | >99.5% (GC) |
| Comparator Or Baseline | Standard commercial grade: ≥98.0% (GC,T) |
| Quantified Difference | Absolute purity increase of >1.5 percentage points |
| Conditions | Product synthesized via the patented two-stage amination and reduced-pressure distillation method |
Why This Matters
This >1.5% absolute increase in purity is critical for pharmaceutical procurement, as it directly reduces the risk of impurity-related downstream processing issues and ensures compliance with the rigorous quality standards required for API synthesis.
- [1] Weifang PBNS Chem Industry Co. Ltd. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol. Patent Application Publication. View Source
- [2] Justia Patents. (2012). Patents Assigned to Weifang PBNS Chem Industry Co. Ltd. US Class 564/483. View Source
- [3] InnoSPK. (n.d.). Exploring 3-Methylamino-1,2-Propanediol: A Key Intermediate in Iopromide Synthesis. View Source
